N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide
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Overview
Description
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA is a complex organic compound that features a benzoxazole moiety, a methoxyphenyl group, and a chlorophenylacetyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. Benzoxazole derivatives are often synthesized using 2-aminophenol and aldehydes under reflux conditions with various catalysts . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the chlorophenylacetyl thiourea moiety is formed by reacting chlorophenylacetic acid with thiourea under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and methoxyphenyl sites.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzoxazole moiety can intercalate with DNA, while the thiourea group may form hydrogen bonds with enzyme active sites, inhibiting their function . These interactions can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole core and exhibit similar biological activities.
Thiourea Derivatives: Compounds such as N-phenylthiourea have similar thiourea functionalities and are used in various chemical and biological applications.
Uniqueness
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA is unique due to its combination of benzoxazole, methoxyphenyl, and chlorophenylacetyl thiourea moieties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities .
Properties
Molecular Formula |
C23H18ClN3O3S |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3S/c1-29-19-11-8-15(22-25-17-4-2-3-5-20(17)30-22)13-18(19)26-23(31)27-21(28)12-14-6-9-16(24)10-7-14/h2-11,13H,12H2,1H3,(H2,26,27,28,31) |
InChI Key |
CADHVDCAQSYZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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